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4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzoyl chloride, 2-fluorobenzaldehyde, and furan-2-carbaldehyde. The key steps in the synthesis may include:
Aldol Condensation: Combining 4-ethoxybenzoyl chloride with 2-fluorobenzaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde in the presence of a suitable catalyst.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzoyl)-5-(2-chlorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 4-(4-Methylbenzoyl)-5-(2-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is unique due to the presence of the ethoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Biological Activity
The compound 4-(4-Ethoxybenzoyl)-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one , identified by its CAS number 618374-86-0 , is a pyrrolone derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C24H20FNO5, and its structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of the ethoxybenzoyl group and the fluorophenyl moiety are particularly relevant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolone ring through cyclization reactions. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Anticancer Activity
Several studies have reported on the anticancer properties of pyrrolone derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 15.0 | Apoptosis induction |
MCF-7 (breast) | 12.5 | Cell cycle arrest at G1 phase |
A549 (lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives containing furan and pyrrole rings exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Weak |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups like fluorine may enhance ROS production, leading to oxidative stress in cancer cells.
- Interaction with DNA : Pyrrolones can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrrolone derivatives and tested their efficacy against human cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of various furan-containing compounds, including our target compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c1-2-30-16-11-9-15(10-12-16)22(27)20-21(18-7-3-4-8-19(18)25)26(24(29)23(20)28)14-17-6-5-13-31-17/h3-13,21,27H,2,14H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAJQXCLPBLVET-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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